Cas no 946666-76-8 (2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid)

2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid 化学的及び物理的性質
名前と識別子
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- 2-[[(5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio]acetic acid
- {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}ac etic acid
- 2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid
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- MDL: MFCD09971342
- インチ: InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14)
- InChIKey: YBLIDSVDNAXNKL-UHFFFAOYSA-N
- ほほえんだ: O=C1N2C=CSC2=NC(CSCC(O)=O)=C1
じっけんとくせい
- 密度みつど: 1.63
2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29579-0.05g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 96% | 0.05g |
$39.0 | 2023-09-06 | |
Enamine | EN300-29579-1.0g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 96% | 1.0g |
$211.0 | 2023-02-14 | |
Enamine | EN300-29579-2.5g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 96% | 2.5g |
$329.0 | 2023-09-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-352814-250 mg |
{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid, |
946666-76-8 | 250MG |
¥1,482.00 | 2023-07-10 | ||
TRC | E590760-25mg |
2-[({5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic Acid |
946666-76-8 | 25mg |
$ 50.00 | 2022-06-02 | ||
Enamine | EN300-29579-0.1g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 96% | 0.1g |
$59.0 | 2023-09-06 | |
Chemenu | CM482547-1g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315530-500mg |
2-[({5-oxo-5h-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 95% | 500mg |
¥2667.00 | 2024-04-24 | |
Enamine | EN300-29579-10.0g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 96% | 10.0g |
$1710.0 | 2023-02-14 | |
Aaron | AR019LQZ-2.5g |
2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid |
946666-76-8 | 95% | 2.5g |
$478.00 | 2025-02-08 |
2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acidに関する追加情報
Introduction to 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid (CAS No. 946666-76-8)
2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid, identified by its CAS number 946666-76-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate heterocyclic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents. The compound belongs to a class of molecules known for their involvement in various biochemical pathways, making it a subject of extensive research in academic and industrial settings.
The molecular structure of 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid consists of a thiazole ring fused with a pyrimidine ring, forming a 1,3-thiazolo[3,2-a]pyrimidine core. This core is further functionalized with a sulfanylacetic acid moiety and a methyl group attached to the 7-position of the thiazole ring. Such structural features are often associated with molecules that exhibit pharmacological activity, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. The compound 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid has been investigated for its potential to interact with various targets within the human body. Specifically, studies have explored its interaction with enzymes and receptors involved in inflammation and cell proliferation. The presence of the sulfanylacetic acid group suggests that this compound may have the ability to act as a modulator of enzyme activity, which is a key mechanism in many therapeutic strategies.
One of the most compelling aspects of 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid is its structural similarity to known bioactive molecules. This similarity has allowed researchers to leverage existing knowledge about related compounds to predict potential biological activities. For instance, the thiazole-pyrimidine scaffold is commonly found in molecules that exhibit anti-inflammatory properties. By studying this compound, scientists aim to uncover new mechanisms by which such scaffolds can be optimized for enhanced efficacy and reduced side effects.
The synthesis of 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid represents a significant achievement in synthetic chemistry. The process involves multiple steps, including cyclization reactions and functional group transformations, which require precise control over reaction conditions. The successful synthesis not only demonstrates the chemist's ability to construct complex molecular architectures but also provides a versatile building block for further derivatization and drug development.
In terms of pharmacological activity, preliminary studies have shown that 2-({5-Oxo-5H-1,3thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanylacetic Acid exhibits promising properties in vitro. These studies have focused on evaluating its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound has shown potential as an inhibitor of kinases that are implicated in cancer progression. These findings are particularly intriguing given the high unmet medical needs associated with chronic inflammation and cancer.
The potential applications of 2-(5-Oxo--{5H--1,-3thiazolo[3,-2a]-pyrimidin--7--yl}-methyl)sulfanylacetic Acid extend beyond inflammation and cancer treatment. Researchers are also exploring its utility in other therapeutic areas, such as neurodegenerative diseases and infectious disorders. The ability of this compound to modulate multiple biological pathways makes it an attractive candidate for multitarget drug discovery efforts. Such approaches are gaining traction in pharmaceutical research due to their potential to provide more comprehensive therapeutic benefits compared to single-target agents.
The development of novel drug candidates like 2-(--{5-Oxo--{5H--1,-3thiazolo[3,-2a]-pyrimidin--7--yl}-methyl)sulfanylacetic Acid relies heavily on advances in computational chemistry and high-throughput screening technologies. These tools enable researchers to rapidly evaluate the binding affinity and specificity of compounds against biological targets. By integrating experimental data with computational predictions, scientists can identify lead compounds that exhibit optimal pharmacokinetic profiles and minimal toxicity.
The future direction of research on 2-(--{5-Oxo--{5H--1,-3thiazolo[3,-2a]-pyrimidin--7--yl}-methyl)sulfanylacetic Acid includes further optimization of its chemical structure to enhance its pharmacological properties. This may involve modifications aimed at improving solubility, bioavailability, and metabolic stability. Additionally, preclinical studies are needed to assess the safety and efficacy of this compound in animal models before it can be considered for human clinical trials.
In conclusion,cas no94666676, 2-({5-Oxo --{ 5H -- 1 , - 3 thiazolo [ - 32 -apyrimidin -- 7 - yl } - methyl } ) - sulfany lacetic acid , represents a significant advancement in pharmaceutical chemistry。 Its intricate molecular structure, coupled with promising preclinical data, positions it as a valuable candidate for further therapeutic development。 As research continues, this compound holds the potential to contribute to the treatment of various diseases, offering hope for improved patient outcomes。
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